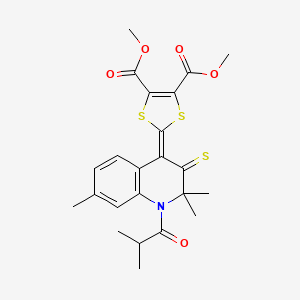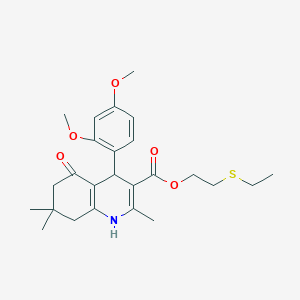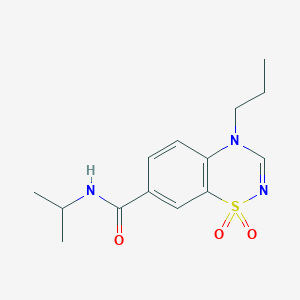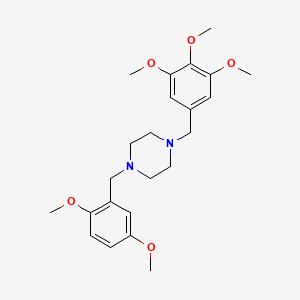![molecular formula C15H24N2O2 B5053062 N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide](/img/structure/B5053062.png)
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide, also known as MTDA, is a novel compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, drug development, and material science.
作用機序
The mechanism of action of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide is not fully understood. However, studies have shown that it may act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and form stable complexes with drugs. In addition, N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been shown to have low toxicity in vitro, making it a promising candidate for further study.
実験室実験の利点と制限
One of the main advantages of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide is its ability to form stable complexes with various drugs, making it a potential drug delivery system. In addition, its low toxicity in vitro makes it a promising candidate for further study. However, one of the limitations of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide is its low yield in the synthesis method, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide. One potential direction is the exploration of its potential as an antitumor agent, with further studies needed to fully understand its mechanism of action and efficacy in vivo. Another potential direction is the study of its antibacterial and antifungal properties, with the aim of developing new antimicrobial agents. Finally, the potential use of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide as a drug delivery system warrants further investigation, with the aim of developing more efficient and effective drug delivery methods.
合成法
The synthesis of N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide involves the reaction of tricyclo[3.3.1.1~3,7~]decane-1,3-dione with methylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the synthesis method is approximately 60%.
科学的研究の応用
N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been studied extensively in the field of medicinal chemistry. It has been shown to have potential as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has also been studied for its antibacterial and antifungal properties, with promising results. In addition, N,N'-(5-methyltricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetamide has been explored for its potential as a drug delivery system, due to its ability to form stable complexes with various drugs.
特性
IUPAC Name |
N-(3-acetamido-5-methyl-1-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10(18)16-14-5-12-4-13(3,7-14)8-15(6-12,9-14)17-11(2)19/h12H,4-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJXOZJNYVQVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-methyl-3-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5052979.png)
![2-[tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate hydrochloride](/img/structure/B5052994.png)



![4-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5053017.png)
![3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5053019.png)



![(3S)-3-{[5-(2,5-dimethyl-3-furyl)-1,2,4-triazin-3-yl]amino}-2-azepanone](/img/structure/B5053054.png)

![3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5053086.png)
![1-[4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5053087.png)